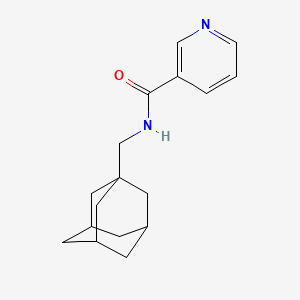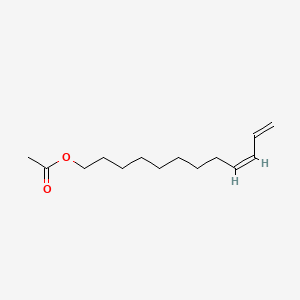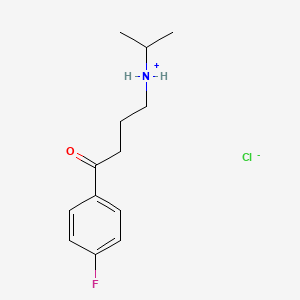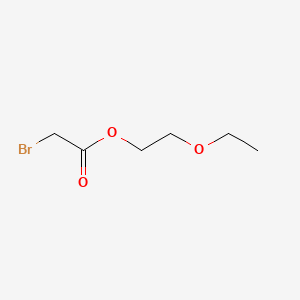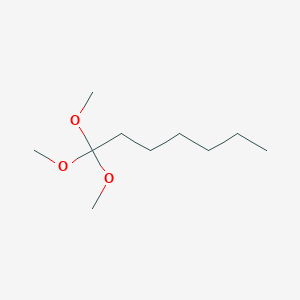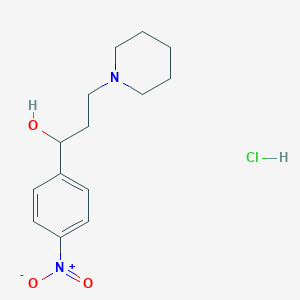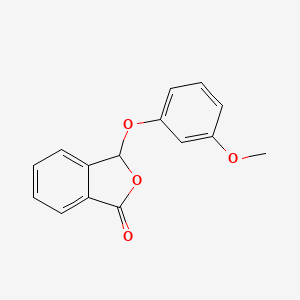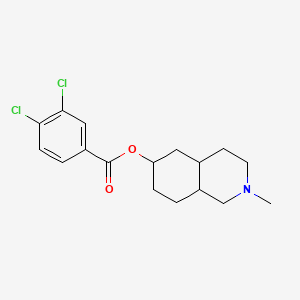
trans-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline: is a complex organic compound characterized by its unique structure, which includes a decahydroisoquinoline core substituted with a 3,4-dichlorobenzoyloxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the decahydroisoquinoline core through hydrogenation of isoquinoline derivatives. The 3,4-dichlorobenzoyloxy group can be introduced via esterification reactions using 3,4-dichlorobenzoic acid and appropriate coupling reagents. The methyl group is then introduced through alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for hydrogenation steps and the development of more efficient catalysts for esterification and alkylation reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the ester moiety, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules through various chemical reactions.
Biology: In biological research, trans-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease processes.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of trans-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
- trans-6-(3,4-Dichlorobenzoyloxy)-2-methylisoquinoline
- trans-6-(3,4-Dichlorobenzoyloxy)-2-methylhydroisoquinoline
Comparison: Compared to similar compounds, trans-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline is unique due to its decahydroisoquinoline core, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
57464-39-8 |
|---|---|
Formule moléculaire |
C17H21Cl2NO2 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl) 3,4-dichlorobenzoate |
InChI |
InChI=1S/C17H21Cl2NO2/c1-20-7-6-11-8-14(4-2-13(11)10-20)22-17(21)12-3-5-15(18)16(19)9-12/h3,5,9,11,13-14H,2,4,6-8,10H2,1H3 |
Clé InChI |
AJOVZKGFRZEWHS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2CC(CCC2C1)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


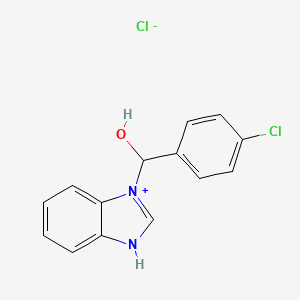
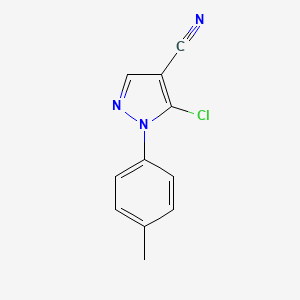

![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
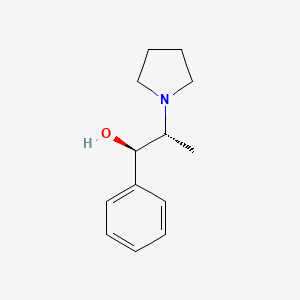
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
